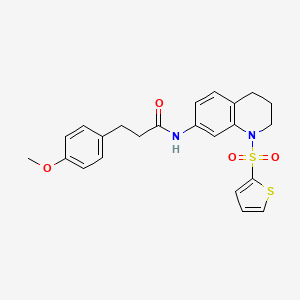
3,4-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H19F2NO4S and its molecular weight is 335.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity Studies
A series of new benzenesulfonamides, including compounds with substitutions similar to the structure of interest, has been synthesized and evaluated for their potential in inhibiting carbonic anhydrase (CA), which plays a crucial role in various physiological processes. These compounds have shown interesting cytotoxic activities, indicating their potential for further anti-tumor activity studies. Such sulfonamides strongly inhibited both human cytosolic isoforms hCA I and II, which are significant for exploring new therapeutic agents for cancer treatment (Gul et al., 2016).
Photodynamic Therapy Applications
Research into novel zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has demonstrated these compounds' potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds exhibit high singlet oxygen quantum yields and appropriate photodegradation quantum yields, essential for effective Type II mechanisms in photodynamic cancer therapy (Pişkin et al., 2020).
Inhibition of Kynurenine 3-Hydroxylase
N-(4-phenylthiazol-2-yl)benzenesulfonamides, with structural similarities to the compound of interest, have been synthesized and identified as high-affinity inhibitors of kynurenine 3-hydroxylase. These inhibitors are significant for exploring the pathophysiological role of the kynurenine pathway after neuronal injury, offering insights into potential treatments for neurological conditions (Röver et al., 1997).
Synthesis and COX-2 Inhibition
Studies on the synthesis of benzenesulfonamide derivatives and their selective inhibition of cyclooxygenase-2 (COX-2) have led to the identification of compounds with significant therapeutic potential. The introduction of fluorine atoms has notably increased COX1/COX-2 selectivity, aiding in the development of potent, highly selective, and orally active COX-2 inhibitors for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Mechanism of Action
Target of Action
The primary target of 3,4-difluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is the Dual specificity mitogen-activated protein kinase kinase 1 . This kinase plays a crucial role in the MAP kinase signal transduction pathway, which is involved in many cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
It is known that the compound interacts with its target kinase, potentially altering its activity and disrupting the map kinase signal transduction pathway .
Biochemical Pathways
The compound affects the MAP kinase signal transduction pathway, which has downstream effects on cellular processes such as cell growth, differentiation, and programmed cell death . The disruption of this pathway can lead to various cellular responses, depending on the specific context and environment.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific cellular context and the status of the MAP kinase signal transduction pathway. By interacting with the Dual specificity mitogen-activated protein kinase kinase 1, the compound can potentially influence cell growth, differentiation, and apoptosis .
Properties
IUPAC Name |
3,4-difluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO4S/c15-12-4-3-11(9-13(12)16)22(19,20)17-10-14(21-8-7-18)5-1-2-6-14/h3-4,9,17-18H,1-2,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQVYBAHIJWRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC(=C(C=C2)F)F)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(thiophene-3-carbonyl)-3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2965684.png)

![N-[4-(benzyloxy)phenyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2965689.png)
![Tert-butyl N-[(3S,4R)-1-benzyl-4-(4-bromophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2965690.png)



![6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride](/img/structure/B2965696.png)
![8-butyl-3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965697.png)
![2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)
